molecular formula C17H15F2N3O2S B2641629 2,6-difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034326-78-6

2,6-difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2641629
CAS No.: 2034326-78-6
M. Wt: 363.38
InChI Key: BERRIBMOGSDOBL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound also contains a benzenesulfonamide group.

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

A study on celecoxib derivatives, including sulfonamides with pyrazolyl benzenesulfonamide moieties, revealed potential anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, suggesting these compounds may be developed into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Anticancer and Antimicrobial Properties

Various synthesized benzenesulfonamide derivatives have shown promise in anticancer and antimicrobial activities. For instance, specific derivatives demonstrated inhibitory effects on carbonic anhydrase I and II, important for tumor cell proliferation control, and displayed significant antimicrobial activity against a variety of pathogens (H. Gul et al., 2016).

Enzyme Inhibition for Therapeutic Targeting

The inhibitory effects of benzenesulfonamide derivatives on enzymes such as cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs) have been extensively studied, indicating their potential as selective inhibitors for therapeutic purposes. For example, derivatives have been synthesized to selectively inhibit COX-2, offering insights into designing new anti-inflammatory drugs with reduced side effects (M. Pal et al., 2003).

Herbicidal Activity

Research into N-(2-pyrazolin-1-ylformyl) benzenesulfonamides has unveiled a group of compounds with significant herbicidal activity, specifically post-emergence activity on dicotyledonous weed species, suggesting a potential application in agriculture (J. Eussen et al., 1990).

Molecular Docking and Design

Studies involving molecular docking and design have identified sulfonamide derivatives with the potential for inhibiting acetylcholinesterase and carbonic anhydrase enzymes, indicating applications in treating diseases like glaucoma, epilepsy, and Alzheimer's disease (C. Yamali et al., 2020).

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2S/c18-15-7-4-8-16(19)17(15)25(23,24)21-9-10-22-12-14(11-20-22)13-5-2-1-3-6-13/h1-8,11-12,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERRIBMOGSDOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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